Physicochemical properties of 1-(2-Methylbutan-2-yl)piperazine
Physicochemical properties of 1-(2-Methylbutan-2-yl)piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methylbutan-2-yl)piperazine
Abstract: This technical guide provides a comprehensive examination of the essential physicochemical properties of 1-(2-Methylbutan-2-yl)piperazine, a substituted piperazine derivative with potential applications in drug discovery and development. Recognizing the critical role that parameters such as the acid-dissociation constant (pKa), lipophilicity (logP), and aqueous solubility play in determining a compound's pharmacokinetic and pharmacodynamic profile, this document outlines both the theoretical importance and the rigorous experimental methodologies for their determination. Designed for researchers, medicinal chemists, and formulation scientists, this guide emphasizes the causality behind experimental choices and provides self-validating protocols grounded in authoritative standards. Our objective is to equip scientific professionals with the foundational knowledge and practical workflows required to thoroughly characterize this and structurally similar molecules.
Introduction: The Structural and Pharmaceutical Context
1-(2-Methylbutan-2-yl)piperazine, also known as 1-(tert-pentyl)piperazine, is a disubstituted diamine built upon the piperazine scaffold. The piperazine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple hydrogen bonding interactions.[1] The key structural feature of the title compound is the substitution of one piperazine nitrogen with a bulky, sterically hindered tert-pentyl group. This alkyl substituent significantly influences the molecule's electronic and steric environment, thereby modulating its core physicochemical characteristics. An accurate understanding of these properties is not an academic exercise; it is a fundamental prerequisite for predicting a molecule's behavior in physiological systems and for guiding rational drug design.
Core Molecular Attributes:
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂ | N/A |
| Molecular Weight | 156.27 g/mol | N/A |
| Canonical SMILES | CCC(C)(C)N1CCNCC1 | N/A |
| CAS Number | 177473-58-8 | N/A |
Ionization Behavior: The Acid-Dissociation Constant (pKa)
The pKa value defines the strength of an acid or base and dictates the charge state of a molecule at a given pH. For a compound with ionizable groups, the pKa is arguably the most critical physicochemical parameter as it governs solubility, membrane permeability, and receptor binding. As a disubstituted piperazine, 1-(2-Methylbutan-2-yl)piperazine has two basic nitrogen atoms and therefore two pKa values.
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pKa₁: Associated with the protonation of the unsubstituted (-NH) nitrogen. This nitrogen is more exposed and electronically available, and is thus expected to be the more basic of the two, exhibiting a higher pKa, likely in the range of 9.0 - 10.0, similar to piperazine itself (pKa ≈ 9.8).[2]
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pKa₂: Associated with the protonation of the tert-pentyl substituted (-N-R) nitrogen. The bulky alkyl group provides significant steric hindrance, making this nitrogen less accessible to protons and therefore less basic, resulting in a considerably lower pKa.
This differential basicity is crucial for predicting how the molecule will behave in the varying pH environments of the gastrointestinal tract, blood, and intracellular compartments.
Gold-Standard Determination of pKa: Potentiometric Titration
Potentiometric titration remains the most accurate and reliable method for the experimental determination of pKa values.[3][4] The principle involves monitoring the pH of a solution of the compound as a standardized titrant (acid or base) is incrementally added. The pKa is determined from the inflection points of the resulting titration curve.[5]
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System Calibration: Calibrate the pH meter using at least three standard, NIST-traceable buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).[6]
-
Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-2 mM. The constant ionic strength minimizes variations in activity coefficients.[6]
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Titration - Step 1 (Acidification): Titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to a pH below the lowest expected pKa (e.g., pH 2.0) to ensure the compound is fully diprotonated.
-
Titration - Step 2 (Basification): Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.02 mL) using an automated burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For higher accuracy, calculate the first and second derivatives of the titration curve; the equivalence points are the maxima of the first derivative plot, and the pKa values can be determined with high precision from this data.[7]
Caption: Experimental workflow for pKa determination by potentiometric titration.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Lipophilicity, commonly expressed as LogP, is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance. The LogP value is the base-10 logarithm of the partition coefficient (P), which is the ratio of the compound's concentration in octan-1-ol to its concentration in water at equilibrium.[8]
For 1-(2-Methylbutan-2-yl)piperazine, the bulky, nonpolar tert-pentyl group is expected to contribute significantly to its lipophilicity, resulting in a positive LogP value.
Definitive Determination of LogP: The Shake-Flask Method (OECD 107)
The shake-flask method is the internationally recognized standard for LogP determination due to its direct and unambiguous measurement.[9][10] It is suitable for compounds with LogP values in the range of -2 to 5.[10]
-
Phase Preparation: Prepare mutually saturated solvents by shaking octan-1-ol with water and water with octan-1-ol for 24 hours, then allowing the phases to separate. This prevents volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the test compound in the solvent in which it is more soluble.
-
Partitioning: In a suitable vessel, combine known volumes of the saturated octan-1-ol and saturated water phases. Add a small aliquot of the stock solution. The total concentration should not exceed 0.01 M.[10]
-
Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24 hours).
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the octan-1-ol and water layers using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient P = Coctanol / Cwater. The final value is expressed as LogP = log₁₀(P).
Caption: Workflow for LogP determination via the OECD 107 shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that dictates the dissolution rate and, consequently, the bioavailability of orally administered drugs. Poor solubility is a major hurdle in drug development. For an ionizable compound like 1-(2-Methylbutan-2-yl)piperazine, solubility is highly pH-dependent. In acidic environments (pH < pKa₂), the compound will be fully protonated (dicationic), forming a salt that is expected to be highly soluble. As the pH increases past the pKa values, the neutral, free-base form will predominate, leading to a significant decrease in aqueous solubility.
Standard Determination of Solubility: The Flask Method (OECD 105)
The flask method is a straightforward and reliable approach to determining the aqueous solubility of a substance.[11][12] It measures the saturation concentration of the compound in water at a specific temperature after a sufficient equilibration period.
-
System Setup: Add an amount of the solid test substance to a flask containing high-purity water (or a buffer of a specific pH) that is in excess of its expected solubility.
-
Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.
-
Phase Separation: Cease agitation and allow the suspension to settle. To remove all undissolved particles, filter the solution through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed.
-
Quantification: Take a precise aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve. The resulting concentration is the aqueous solubility.
Caption: Workflow for aqueous solubility determination via the OECD 105 flask method.
Conclusion and Summary
The physicochemical characterization of 1-(2-Methylbutan-2-yl)piperazine is essential for its potential development as a therapeutic agent. The properties of pKa, LogP, and aqueous solubility form an interconnected triad that governs the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule. The bulky tert-pentyl group introduces significant lipophilicity and steric hindrance, creating a unique profile compared to simpler piperazine derivatives. While predictive models offer initial estimates, the empirical determination of these properties using the rigorous, standardized protocols outlined in this guide is indispensable for generating the high-quality data required for informed decision-making in drug discovery and development projects.
Summary of Key Physicochemical Parameters:
| Parameter | Anticipated Value Range | Recommended Experimental Method | Significance in Drug Development |
| pKa₁ (unsubstituted N) | 9.0 - 10.0 | Potentiometric Titration | Dictates charge state and solubility in the neutral to basic pH range of the intestines. |
| pKa₂ (substituted N) | 4.5 - 6.0 | Potentiometric Titration | Influences charge state and solubility in acidic environments (e.g., stomach, lysosomes). |
| LogP | 1.5 - 2.5 | Shake-Flask Method (OECD 107) | Predicts membrane permeability, protein binding, and potential for CNS penetration. |
| Aqueous Solubility | Highly pH-dependent | Flask Method (OECD 105) | Determines dissolution rate and is a primary factor influencing oral bioavailability. |
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